molecular formula C10H12BrCl B12274705 1-(4-Bromobutyl)-2-chlorobenzene

1-(4-Bromobutyl)-2-chlorobenzene

Cat. No.: B12274705
M. Wt: 247.56 g/mol
InChI Key: BZYARVADJIIBEB-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromobutyl group attached to a chlorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-2-chlorobenzene can be synthesized through a multi-step process. One common method involves the alkylation of 2-chlorobenzene with 1,4-dibromobutane in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobutyl group to a butyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in DMF can be used to replace the bromine atom with an azide group.

    Oxidation: Potassium permanganate in an aqueous medium can oxidize the compound to form carboxylic acids.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether can reduce the bromobutyl group.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of butyl derivatives.

Scientific Research Applications

1-(4-Bromobutyl)-2-chlorobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromobutyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The chlorobenzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule. These interactions enable the compound to exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

1-(4-Bromobutyl)-2-chlorobenzene can be compared with other halogenated aromatic compounds such as:

    1-(4-Bromobutyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine, which may result in different reactivity and applications.

    1-(4-Bromobutyl)-2-iodobenzene:

    1-(4-Chlorobutyl)-2-chlorobenzene: Similar structure but with a chlorobutyl group, leading to different chemical properties and applications.

Properties

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

IUPAC Name

1-(4-bromobutyl)-2-chlorobenzene

InChI

InChI=1S/C10H12BrCl/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2

InChI Key

BZYARVADJIIBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCCBr)Cl

Origin of Product

United States

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